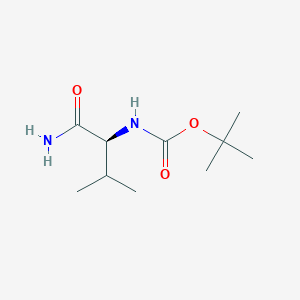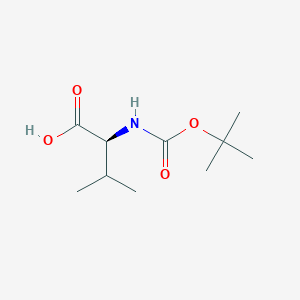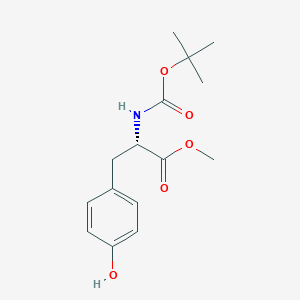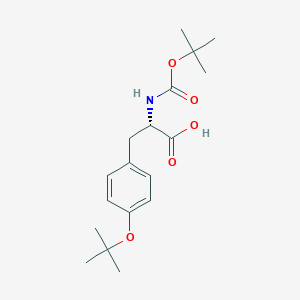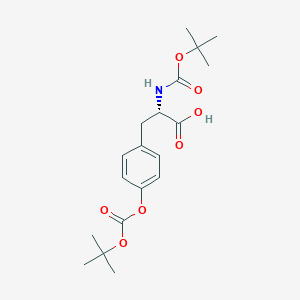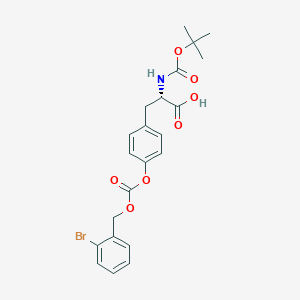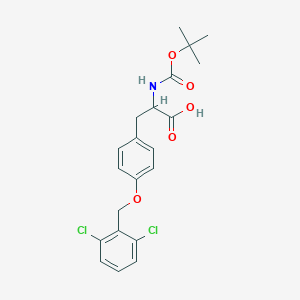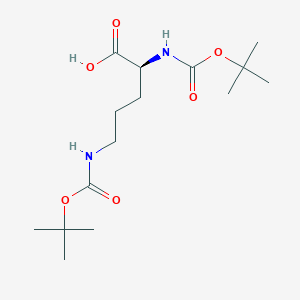
Boc-orn(boc)-OH
Overview
Description
Boc-Orn(Boc)-OH, also known as Nalpha-tert-Butoxycarbonyl-L-ornithine, Nalpha-Boc-L-ornithine, or N2-Boc-L-ornithine, is a chemical compound with the empirical formula C10H20N2O4 . It is commonly used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-Orn(Boc)-OH is represented by the linear formula C10H20N2O4 . The compound has a molecular weight of 232.28 .
Scientific Research Applications
Peptide Synthesis
“Boc-orn(boc)-OH” is likely used in the synthesis of peptides, where the Boc (tert-butyloxycarbonyl) group serves as a protective group for amino acids during the synthesis process. The Boc group prevents unwanted side reactions by protecting the amino group, and it can be removed under acidic conditions when the desired peptide chain has been assembled .
Protein Production
In protein production, Boc-protected amino acids like “Boc-orn(boc)-OH” may be used to control the sequence specificity during the assembly of proteins. This ensures that the resulting protein has the correct sequence and functional properties .
Medicinal Chemistry
In medicinal chemistry, Boc-protected amino acids are used to develop therapeutic peptides that can act as drugs or drug intermediates. “Boc-orn(boc)-OH” could be involved in the creation of new medications or in the study of peptide interactions with biological targets .
Bioconjugation
“Boc-orn(boc)-OH” might be used in bioconjugation techniques where peptides are attached to other molecules or surfaces for various applications, including drug delivery systems or biosensors .
Structural Biology
In structural biology, Boc-protected amino acids can be used to study protein folding and structure. “Boc-orn(boc)-OH” could help in understanding how proteins adopt their three-dimensional structures and how this relates to their function .
Proteomics
In proteomics, Boc-protected amino acids like “Boc-orn(boc)-OH” may be used in mass spectrometry to identify and quantify proteins in complex biological samples, aiding in the understanding of cellular processes .
Chemical Biology
“Boc-orn(boc)-OH” could be utilized in chemical biology research to explore the chemical basis of biological systems and processes, potentially leading to new insights into cell function and disease mechanisms .
Material Science
Lastly, in material science, Boc-protected amino acids can be incorporated into polymers or other materials to impart biological functionality or create stimuli-responsive materials .
Mechanism of Action
Target of Action
Boc-Orn(Boc)-OH, also known as tert-butyloxycarbonyl-ornithine, is primarily used in the field of organic synthesis . Its primary targets are amines, specifically in the protection of amino groups during peptide synthesis . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The Boc group acts as a protecting group for amines in organic synthesis . The mechanism involves the formation of a carbamic acid intermediate, which then undergoes decarboxylation to yield the protected amine . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The primary biochemical pathway involved in the action of Boc-Orn(Boc)-OH is the Solid Phase Peptide Synthesis (SPPS) . In SPPS, the new peptide is built up by anchoring the C-terminal of the initial amino acid onto an insoluble polymer, and then adding the consecutive building blocks as N-terminal protected amino acids . This process requires multiple steps of protection, deprotection, and washes .
Result of Action
The result of the action of Boc-Orn(Boc)-OH is the protection of amines during peptide synthesis, allowing for the successful construction of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Boc group can be removed to yield the final peptide product .
Action Environment
The action of Boc-Orn(Boc)-OH is influenced by several environmental factors. For instance, the addition of the Boc group to amines requires a basic environment . The removal of the Boc group, on the other hand, requires an acidic environment . Furthermore, the stability of Boc-Orn(Boc)-OH can be affected by temperature, solvent conditions, and the presence of other reactive species .
properties
IUPAC Name |
(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJSMIZZYHNQG-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426767 | |
| Record name | BOC-ORN(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-orn(boc)-OH | |
CAS RN |
57133-29-6 | |
| Record name | BOC-ORN(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





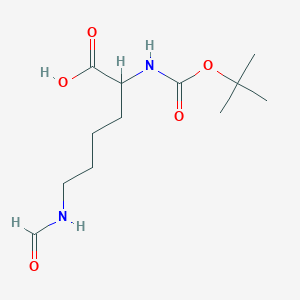

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)

